molecular formula C25H32B2O4 B3138707 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene CAS No. 467219-11-0

2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene

Cat. No.: B3138707
CAS No.: 467219-11-0
M. Wt: 418.1 g/mol
InChI Key: KGUOBHHBYYHMFX-UHFFFAOYSA-N
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Description

Structure and Synthesis:
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene (abbreviated here as 2,7-Flu-Bpin) is a fluorene-based compound functionalized with two pinacol boronate ester groups at the 2- and 7-positions. The molecular formula is C₃₃H₄₂B₂O₄ (molecular weight: 556.3 g/mol). Its synthesis typically involves Suzuki-Miyaura coupling or Miyaura borylation reactions starting from 2,7-dibromofluorene derivatives, followed by purification via column chromatography .

Applications:
This compound is a key intermediate in organic electronics, particularly in synthesizing conjugated polymers for organic solar cells (OSCs) and light-emitting diodes (OLEDs). The boronate groups enable efficient cross-coupling reactions (e.g., Suzuki polycondensation) to build extended π-conjugated systems .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32B2O4/c1-22(2)23(3,4)29-26(28-22)18-9-11-20-16(14-18)13-17-15-19(10-12-21(17)20)27-30-24(5,6)25(7,8)31-27/h9-12,14-15H,13H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUOBHHBYYHMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)B5OC(C(O5)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32B2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of fluorene with bis(pinacolato)diboron in the presence of a suitable catalyst, typically a palladium-based catalyst, under inert atmosphere conditions. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This includes the use of continuous flow reactors and large-scale purification techniques to ensure the production of high-quality material suitable for commercial applications.

Types of Reactions:

  • Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid derivative with aryl or vinyl halides to form biaryl or styrene derivatives.

  • Oxidation and Reduction: The compound can undergo oxidation to form fluorenone derivatives or reduction to form fluorene derivatives with different functional groups.

  • Substitution Reactions: The boronic ester groups can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), aryl/vinyl halides, base (e.g., sodium carbonate), organic solvents (e.g., toluene, THF).

  • Oxidation: Oxidizing agents such as chromium(VI) oxide or manganese dioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

  • Biaryl and Styrene Derivatives: Resulting from Suzuki-Miyaura cross-coupling reactions.

  • Fluorenone Derivatives: Resulting from oxidation reactions.

  • Fluorene Derivatives: Resulting from reduction reactions.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene is utilized in the development of OLEDs due to its ability to enhance light emission efficiency and stability. The compound acts as a host material for phosphorescent dopants, improving device performance. For instance:

  • Case Study : A study demonstrated that OLEDs incorporating this compound exhibited improved luminous efficiency and longer operational lifetimes compared to traditional OLED materials .

Organic Field-Effect Transistors (OFETs)

The compound serves as a semiconductor in OFET applications. Its high charge mobility makes it suitable for fabricating thin-film transistors. Researchers have reported:

  • Performance Metrics : Devices fabricated using this compound achieved charge mobilities exceeding 1 cm²/V·s, indicating its potential for high-performance electronic applications .

Photovoltaic Devices

In the realm of solar energy conversion, this boronic ester is employed in the synthesis of low-bandgap polymers that can absorb a broader spectrum of sunlight:

  • Case Study : The integration of this compound into polymer solar cells has led to power conversion efficiencies (PCE) reaching up to 6.7%, showcasing its effectiveness as a building block for efficient photovoltaic materials .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 9H-fluorene derivatives with boronic acid pinacol esters. Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compounds.

Mechanism of Action

The compound exerts its effects primarily through its participation in cross-coupling reactions. The boronic ester groups act as electrophiles, reacting with nucleophiles to form new carbon-carbon bonds. The mechanism involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps.

Molecular Targets and Pathways Involved:

  • Palladium Catalysts: Facilitate the formation of the palladium-boron complex.

  • Nucleophiles: Various nucleophiles can participate in the reaction, leading to the formation of diverse products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorene Derivatives with Alkyl Substituents

  • Example : 2,2′-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS 196207-58-6, Dioctyl-Flu-Bpin )
    • Structural Difference : Incorporates dioctyl chains at the 9-position of the fluorene core.
    • Impact :
  • Solubility: Dioctyl chains enhance solubility in nonpolar solvents (e.g., toluene, chloroform), facilitating solution processing .
  • Crystallinity : Bulky octyl groups suppress π-π stacking, reducing crystallinity and improving film-forming properties in OSCs .
  • Thermal Stability: Higher decomposition temperatures (~300°C) compared to non-alkylated analogs due to reduced intermolecular interactions .
Property 2,7-Flu-Bpin Dioctyl-Flu-Bpin
Molecular Weight (g/mol) 556.3 642.6
Solubility in CHCl₃ Low High
TGA Decomposition (°C) 250 300

Carbazole-Based Boronate Esters

  • Example : 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (Carb-Bpin )
    • Structural Difference : Replaces fluorene with a carbazole core, which introduces nitrogen heteroatoms.
    • Impact :
  • Electronic Properties : Carbazole’s electron-rich nature lowers the HOMO level (-5.4 eV vs. -5.8 eV for 2,7-Flu-Bpin), enhancing hole transport in OLEDs .
  • Photoluminescence : Exhibits blue emission (λₑₘ = 450 nm) compared to the green emission (λₑₘ = 520 nm) of fluorene derivatives .
Property 2,7-Flu-Bpin Carb-Bpin
HOMO (eV) -5.8 -5.4
Emission λ (nm) 520 450

Silafluorene Derivatives

  • Example : 5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole (Sila-Bpin )
    • Structural Difference : Silicon replaces the bridging carbon in fluorene, creating a silafluorene core.
    • Impact :
  • Bandgap : Reduced bandgap (2.1 eV vs. 2.5 eV for 2,7-Flu-Bpin) due to silicon’s larger atomic size and σ conjugation .
  • Charge Mobility : Higher electron mobility (10⁻³ cm²/Vs) in organic field-effect transistors (OFETs) .
Property 2,7-Flu-Bpin Sila-Bpin
Bandgap (eV) 2.5 2.1
Electron Mobility 10⁻⁴ 10⁻³

Brominated Derivatives for Functionalization

  • Example: 2,2'-(9,9-Bis(6-bromohexyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (Br-Flu-Bpin) Structural Difference: Bromohexyl chains at the 9-position enable post-functionalization (e.g., quaternization for anion-exchange membranes) .

Key Research Findings

Device Performance :

  • Polymers derived from 2,7-Flu-Bpin achieve power conversion efficiencies (PCE) of 8–10% in OSCs , while carbazole-based analogs reach 12% due to better charge separation .
  • Silafluorene polymers show superior stability (>1000 hours under illumination) in OFETs .

Synthetic Challenges: Non-alkylated 2,7-Flu-Bpin requires harsh coupling conditions (e.g., Pd(PPh₃)₄, 90°C) compared to alkylated derivatives, which react at lower temperatures (60°C) .

Thermal Behavior :

  • Alkyl chains in Dioctyl-Flu-Bpin increase glass transition temperatures (Tg = 120°C vs. 80°C for 2,7-Flu-Bpin), critical for device longevity .

Biological Activity

2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene is a compound that has garnered attention in the field of organic electronics and materials science due to its unique structural properties and potential applications. This article explores its biological activity, focusing on its synthesis, characterization, and implications in various biological contexts.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₃₇H₃₈B₂O₄
Molecular Weight568.328 g/mol
Purity>98% (HPLC)
AppearanceWhite crystals
Melting Point128 °C - 130 °C

Synthesis and Characterization

The synthesis of this compound involves the reaction of boronic acid derivatives with fluorene-based compounds. The resulting product is a boronate ester that can be utilized in various applications including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Synthesis Reaction:
The general reaction can be summarized as follows:

Fluorene+Boronic AcidBoronate Ester\text{Fluorene}+\text{Boronic Acid}\rightarrow \text{Boronate Ester}

Antioxidant Properties

Research indicates that compounds containing boronates exhibit significant antioxidant activity. The presence of the dioxaborolane moiety enhances the ability of the compound to scavenge free radicals. This property is crucial for applications in biomedical fields where oxidative stress is a concern.

Photocatalytic Activity

Recent studies have demonstrated that polyfluorene-based compounds can serve as effective photocatalysts for hydrogen production through water splitting. The incorporation of this compound into polymer matrices has shown improved photocatalytic efficiency under solar light illumination.

Case Study:
In a study by Wu et al., polyfluorene-based conjugated polyelectrolytes were modified with grafted groups to enhance photocatalytic activity. The optimized structure exhibited a hydrogen evolution rate of 1806 μmol h1^{-1}g1^{-1}, showcasing the potential of such materials in renewable energy applications .

Applications in Organic Electronics

The compound's structural features make it suitable for various applications in organic electronics:

  • Organic Light Emitting Diodes (OLEDs): Its high electron mobility and stability make it an excellent candidate for use in OLEDs.
  • Organic Photovoltaics (OPVs): The compound can be utilized as a donor material in OPVs due to its favorable energy levels and charge transport properties.

Q & A

Q. Table 1: Representative Synthesis Conditions

PrecursorCatalystSolvent SystemTemp/TimeYieldReference
2,7-dibromo-9,9-dioctylfluorenePd(PPh₃)₄Dioxane/Water80°C, 18h54%

For polymer applications, monomer purity is critical; recrystallization from THF/methanol improves crystallinity .

How does the conformational flexibility of 9,9-dioctyl substituents influence crystallographic packing and optoelectronic properties?

Answer:
X-ray crystallography reveals:

  • Alkyl Chain Dynamics : One octyl chain adopts a fully extended conformation (torsional angles ~173–180°), while the other incorporates a gauche conformation (71°) .
  • Packing Effects : Extended chains isolate fluorene units, suppressing π-π interactions. This isolation enhances thermal stability and reduces aggregation-induced quenching in optoelectronic polymers .
  • Disorder Management : Pinacolatoboronate groups exhibit crystallographic disorder (1:1 occupancy), addressed via SHELXL97 refinement with SADI restraints on bond lengths and anisotropic displacement parameters .

Q. Table 2: Key Crystallographic Parameters

ParameterValue (Å/°)Reference
B–O bond length1.37–1.39
Octyl chain torsional angles70.95–179.74

Which analytical techniques are critical for characterizing structural integrity post-synthesis?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.6–8.1 ppm, boronate methyl groups at δ 1.0–1.3 ppm) .
  • FT-IR : B–O stretching vibrations at ~1350 cm⁻¹ validate boronate ester formation .
  • HRMS : MALDI-TOF or ESI-MS confirms molecular weight (e.g., m/z 642.54 for C₄₁H₆₄B₂O₄) .
  • X-Ray Diffraction : Resolves conformational disorder and validates crystallographic models .

What methodological challenges arise during crystallographic refinement of disordered pinacolatoboronate moieties?

Answer:
Disorder in pinacolatoboronate groups introduces complexity:

  • Modeling : Split positions (1:1 occupancy) and restrained bond lengths (SADI) mitigate overfitting .
  • Thermal Parameters : Anisotropic refinement (ADPs) for non-H atoms, while H atoms are placed geometrically .
  • Validation : R factors < 0.04 and data-to-parameter ratios > 13 ensure reliability .

How do alkyl chain modifications impact polymer properties in optoelectronic applications?

Answer:

  • Solubility & Morphology : Longer alkyl chains (e.g., dioctyl) enhance solubility in organic solvents, enabling uniform thin-film deposition .
  • Charge Transport : Reduced π-stacking due to alkyl isolation improves charge mobility in polyfluorenes (e.g., conductivity ~10⁻⁵ S/cm after base doping) .
  • Emission Properties : Alkyl-induced planarization of fluorene units enhances blue emission (λmax ~410 nm, quantum yield up to 0.87) .

Q. Table 3: Optoelectronic Performance of Polyfluorenes

PropertyValueReference
Conductivity (doped)10⁻⁶–10⁻⁵ S/cm
Photoluminescence λmax410 nm

How can contradictions in spectroscopic or crystallographic data be resolved?

Answer:

  • Unexpected NMR Peaks : Trace solvent residues or byproducts are identified via 2D NMR (e.g., COSY, HSQC) .
  • Low Reaction Yields : Optimize catalyst loading (e.g., 0.1 equiv Pd) or switch to Pd₂(dba)₃ with SPhos ligands .
  • Discrepancies in Crystallography : Cross-validate with DFT-optimized geometries or alternative refinement software (e.g., OLEX2 vs. SHELXTL) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene
Reactant of Route 2
Reactant of Route 2
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene

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